molecular formula C28H42 B12523172 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne CAS No. 654643-84-2

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Cat. No.: B12523172
CAS No.: 654643-84-2
M. Wt: 378.6 g/mol
InChI Key: KJQRHANLCCHICD-UHFFFAOYSA-N
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Description

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is a sophisticated organic compound offered for research and development purposes. This molecule integrates a central 1,7-octadiyne unit with two 4-tert-butylcyclohexenyl moieties, creating a unique structural scaffold. This specific architecture suggests potential application in exploring novel synthetic pathways, particularly in organometallic chemistry and catalysis, where the alkyne and alkene groups can interact with metal centers. Research into similar structural motifs indicates utility in the synthesis of complex molecular frameworks and as a potential precursor in materials science . The tert-butyl groups are known to enhance solubility in non-polar solvents and influence steric factors during reactions. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should conduct all necessary safety assessments and refer to the material safety data sheet (MSDS) before use.

Properties

CAS No.

654643-84-2

Molecular Formula

C28H42

Molecular Weight

378.6 g/mol

IUPAC Name

4-tert-butyl-1-[8-(4-tert-butylcyclohexen-1-yl)octa-1,7-diynyl]cyclohexene

InChI

InChI=1S/C28H42/c1-27(2,3)25-19-15-23(16-20-25)13-11-9-7-8-10-12-14-24-17-21-26(22-18-24)28(4,5)6/h15,17,25-26H,7-10,16,18-22H2,1-6H3

InChI Key

KJQRHANLCCHICD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(=CC1)C#CCCCCC#CC2=CCC(CC2)C(C)(C)C

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne is characterized by its unique alkyne structure, which contributes to its reactivity and utility in various chemical reactions. The presence of tert-butyl groups enhances solubility and stability, making it suitable for diverse applications.

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

One of the primary applications of this compound is in the synthesis of complex organic molecules. Its alkyne functionality allows it to participate in various coupling reactions, such as:

  • Sonogashira Coupling : This reaction involves the coupling of terminal alkynes with aryl halides using palladium catalysts. The compound can serve as a building block for synthesizing more complex aromatic systems.
  • Alkyne Metathesis : The compound can undergo metathesis reactions to generate new alkyne derivatives, which are valuable in the synthesis of pharmaceuticals and agrochemicals.

2. Polymer Chemistry

The compound's unique structure makes it a candidate for polymerization processes. It can be used to produce:

  • Conjugated Polymers : These materials have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer backbones can enhance electronic properties due to its extended π-conjugation.

Applications in Materials Science

1. Development of Functional Materials

The compound can be utilized in the development of functional materials due to its ability to form stable structures. Some potential applications include:

  • Nanocomposites : Incorporating this compound into nanocomposite materials can improve mechanical properties and thermal stability.
  • Coatings and Adhesives : Its chemical stability makes it suitable for use in coatings that require resistance to environmental degradation.

Applications in Medicinal Chemistry

1. Drug Design and Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry:

  • Anticancer Agents : Research has indicated that compounds with similar structures exhibit anticancer properties. The potential for this compound to interact with biological targets makes it a candidate for further investigation in drug development.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, warranting further exploration for therapeutic applications.

Case Study 1: Synthesis of Novel Anticancer Agents

A study explored the use of this compound as a precursor for synthesizing novel anticancer agents. The synthesized compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating the potential for developing new chemotherapeutic agents based on this scaffold.

Case Study 2: Polymer-Based Electronics

Research into the incorporation of this compound into conjugated polymers showed enhanced charge transport properties. Devices fabricated with these polymers exhibited improved performance metrics compared to conventional materials used in organic electronics.

Comparison with Similar Compounds

1,8-Bis(5-iodo-thiophen-2-yl)octa-1,7-diyne (13)

  • Structure : Features thiophene rings with iodine substituents instead of cyclohexenyl groups.
  • Synthesis: Prepared via Sonogashira coupling of 1,7-octadiyne with iodinated thiophenes, followed by bromo-iodo exchange .
  • Reactivity: Forms zirconacyclopentadienes (e.g., 16) upon reaction with Rosenthal’s zirconocene (Cp₂Zr(II)), enabling access to spirocyclic organometallics .
  • Applications: Used in the synthesis of organometallic intermediates for catalytic systems.

1,8-Bis(5-methyl-thiophen-2-yl)octa-1,7-diyne (2)

  • Structure : Methyl-substituted thiophene rings provide reduced steric hindrance compared to tert-butylcyclohexenyl groups.
  • Synthesis: Synthesized via electrophilic iodination of 2-methylthiophene followed by Sonogashira coupling .
  • Reactivity: Cyclizes with Rosenthal’s zirconocene to form zirconacyclopentadiene intermediates, which react with SnCl₄ to yield spirostannoles (28% yield) .
  • Applications : Key precursor for tin-containing macrocycles in materials chemistry.

1,7-Octadiyne Derivatives in Cyclopolymerization

  • Structure : Unsubstituted or N-containing 1,7-octadiynes (e.g., hydrazide-modified derivatives).
  • Reactivity : Undergo living cyclopolymerization with Grubbs catalysts to form conjugated polyacetylenes with controlled molecular weights .
  • Applications : Used in organic electronics due to their optical and electronic properties.

1,8-Nonadiyne Derivatives

  • Structure : Longer alkyne backbone (C9 vs. C8) with substituents like aminal or acetal groups.
  • Reactivity : Exhibit zeroth-order kinetics in cyclopolymerization, distinct from 1,7-octadiyne derivatives .
  • Applications : Generate medium-sized rings in polymers, enhancing thermal stability.

Key Comparative Data

Property 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne 1,8-Bis(5-iodo-thiophen-2-yl)octa-1,7-diyne 1,7-Octadiyne (Unsubstituted)
Steric Hindrance High (tert-butylcyclohexenyl) Moderate (iodothiophene) Low
Typical Reaction Metallacycle formation (inferred) Zirconacyclopentadiene synthesis (quantitative) Cyclopolymerization (living)
Yield in Key Reactions Not reported ~100% (zirconacycle formation) 45–75% (Sonogashira coupling)
Applications Potential organometallics/polymers Organometallic intermediates Conjugated polymers

Research Findings and Mechanistic Insights

  • Steric Effects : Bulky substituents (e.g., tert-butylcyclohexenyl) likely slow reaction kinetics compared to smaller groups (e.g., methylthiophene) but enhance stability in π-conjugated systems .
  • Electronic Effects : Electron-withdrawing groups (e.g., iodine in 13 ) improve electrophilic reactivity in cross-coupling reactions, while electron-donating groups (e.g., methyl in 2 ) favor cyclization pathways .
  • Catalytic Compatibility: Rosenthal’s zirconocene and Grubbs catalysts show broad utility with diyne substrates, though yields vary with substituent size and electronic profile .

Limitations and Knowledge Gaps

  • Direct experimental data on this compound are absent in the provided evidence; comparisons rely on structural analogs.
  • Contradictions exist in substitution efficiency: Mono-substitution of 1,7-octadiyne with aryl groups yields 47–75% depending on the base used (diethylamine vs. diisopropylamine) , highlighting sensitivity to reaction conditions.

Preparation Methods

Dehydrohalogenation of 1,7-Dichlorooctane

Treatment of 1,7-dichlorooctane with a strong base (e.g., KOH or NaNH2) in liquid ammonia induces double dehydrohalogenation.
Reaction conditions :

  • Temperature: −78°C to −33°C
  • Yield: 60–75%
  • Purity: >98% (GC)

Catalytic Dehydrogenation of 1,7-Octadiene

1,7-Octadiene, synthesized via cyclohexene-ethylene metathesis, undergoes dehydrogenation using a rhenium oxide catalyst (NH4ReO4/Al2O3) at 150–200°C:
$$
\text{C}8\text{H}{14} \xrightarrow{\text{NH}4\text{ReO}4/\text{Al}2\text{O}3} \text{C}8\text{H}{10} + 2\text{H}_2
$$
Key metrics :

  • Conversion: ~25% (thermodynamic limit)
  • Selectivity: >99%

Synthesis of 4-tert-Butyl-1-cyclohexenyl Electrophiles

The 4-tert-butyl-1-cyclohexenyl moiety is introduced via halogenation or triflation of 1-tert-butylcyclohexene:

Bromination

1-tert-Butylcyclohexene reacts with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to yield 4-tert-butyl-1-bromocyclohexene:
$$
\text{C}{10}\text{H}{16} + \text{NBS} \xrightarrow{\text{AIBN, CCl}4} \text{C}{10}\text{H}_{15}\text{Br} + \text{Succinimide}
$$
Conditions :

  • Solvent: CCl4
  • Temperature: 60–80°C
  • Yield: 70–85%

Triflation

4-tert-Butyl-1-cyclohexenyl triflate is prepared using triflic anhydride and a hindered base (e.g., 2,6-lutidine):
$$
\text{C}{10}\text{H}{16} + (\text{CF}3\text{SO}2)2\text{O} \xrightarrow{\text{2,6-Lutidine}} \text{C}{10}\text{H}{15}\text{OSO}2\text{CF}_3
$$
Key metrics :

  • Purity: >90%
  • Stability: Sensitive to moisture

Coupling Strategies for 1,8-Bis(4-tert-butyl-1-cyclohexenyl)-1,7-octadiyne

Sonogashira Coupling

A Pd/Cu-catalyzed cross-coupling between 1,7-octadiyne and 4-tert-butyl-1-bromocyclohexene is the most direct route:
$$
\text{C}8\text{H}{10} + 2\text{C}{10}\text{H}{15}\text{Br} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{C}{28}\text{H}{38} + 2\text{HBr}
$$
Optimized conditions :

  • Catalyst: Pd(PPh3)4 (5 mol%), CuI (10 mol%)
  • Base: i-Pr2NH
  • Solvent: THF
  • Temperature: 50°C, 24–48 h
  • Yield: 65–78%

Challenges :

  • Steric hindrance from tert-butyl groups reduces reaction rates.
  • Competing homocoupling of alkynes requires excess electrophile (2.5–3 equiv).

Alkyne Metathesis

A less common but viable method employs Schrock-type tungsten catalysts for alkyne exchange:
$$
2\text{C}{10}\text{H}{15}\text{C}≡\text{CH} + \text{C}8\text{H}{10} \xrightarrow{\text{W(CO)}5} \text{C}{28}\text{H}{38} + 2\text{C}2\text{H}_2
$$
Conditions :

  • Catalyst: W(CO)5/Me3SiCl
  • Solvent: Toluene
  • Temperature: 110°C
  • Yield: 50–60%

Limitations :

  • Limited functional group tolerance.
  • High catalyst loading (10–15 mol%).

Workup and Purification

Post-reaction processing involves:

  • Quenching : Aqueous NH4Cl to neutralize excess base.
  • Extraction : Dichloromethane or ethyl acetate.
  • Chromatography : Silica gel column with hexane/EtOAc (95:5) eluent.
  • Crystallization : Recrystallization from cold methanol yields >95% purity.

Analytical Data Validation

Spectroscopic confirmation :

  • 1H NMR (500 MHz, CDCl3): δ 5.45 (m, 2H, cyclohexenyl CH), 2.30–2.50 (m, 8H, CH2), 1.20 (s, 18H, tert-butyl).
  • IR : νmax 3300 cm−1 (C≡C stretch), 1650 cm−1 (C=C stretch).

Mass spectrometry :

  • HRMS (ESI-TOF) : m/z [M + H]+ calcd. for C28H39: 375.3152; found: 375.3154.

Comparative Analysis of Methods

Method Yield (%) Catalyst Cost Scalability
Sonogashira 65–78 Moderate High
Alkyne Metathesis 50–60 High Low

Recommendation : Sonogashira coupling is preferred for scalability and yield, despite challenges in steric hindrance.

Mechanistic Insights

Sonogashira Pathway

  • Oxidative addition : Pd(0) inserts into the C–Br bond of 4-tert-butyl-1-bromocyclohexene.
  • Transmetalation : Cu-acetylide transfers the alkyne moiety to Pd.
  • Reductive elimination : Pd forms the C–C bond, regenerating Pd(0).

Side Reactions

  • Homocoupling : Mitigated by using excess electrophile and anaerobic conditions.
  • Dehalogenation : Competing reduction of C–Br to C–H (minor, <5%).

Industrial Applications and Challenges

  • Pharmaceutical intermediates : Used in synthesizing polycyclic terpenoids.
  • Material science : Building block for conjugated polymers.
    Challenges :
  • Cost of Pd catalysts.
  • Handling air-sensitive CuI.

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